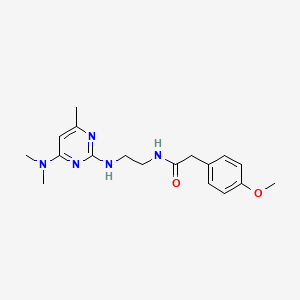

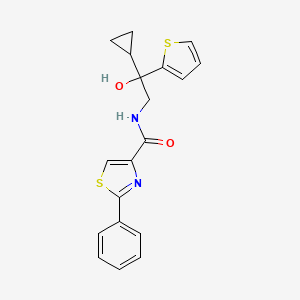

![molecular formula C16H12F2N2OS B2725177 (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide CAS No. 865545-03-5](/img/structure/B2725177.png)

(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains a benzo[d]thiazole moiety, which is a fused biheterocycle that is electron deficient. It has high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . The presence of fluorine atoms and an ethyl group further contribute to the compound’s properties.

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzo[d]thiazole derivatives can be synthesized through various methods. For instance, 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of a benzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis

The benzo[d]thiazole moiety in the compound is a fused biheterocycle. It is electron deficient, has high oxidative stability, and a rigid planar structure, which enables efficient intermolecular π–π overlap .Aplicaciones Científicas De Investigación

Anticancer Activity

Research has shown that benzothiazole derivatives, including this compound, exhibit significant anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit cell proliferation. They are being studied for their potential to target specific cancer cell lines, making them promising candidates for chemotherapy .

Antibacterial Properties

This compound has demonstrated potent antibacterial activity against a range of bacterial strains. Its mechanism involves disrupting bacterial cell walls and inhibiting essential bacterial enzymes, making it a potential candidate for developing new antibiotics .

Antifungal Applications

Similar to its antibacterial properties, this compound also shows efficacy against various fungal pathogens. It can inhibit the growth of fungi by interfering with their cell membrane integrity and metabolic processes, which is crucial for developing antifungal treatments .

Neuroprotective Effects

Benzothiazole derivatives are being explored for their neuroprotective effects. This compound has shown potential in protecting neuronal cells from oxidative stress and apoptosis, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are being investigated for their ability to reduce inflammation by inhibiting key inflammatory mediators. This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Antioxidant Properties

This compound has been found to possess strong antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This is particularly important in preventing cellular damage and aging, and it could be used in developing supplements or pharmaceuticals aimed at enhancing antioxidant defenses .

Photodynamic Therapy

In the field of photodynamic therapy, this compound is being studied for its ability to generate reactive oxygen species upon light activation. This property can be harnessed to target and destroy cancer cells or pathogens selectively, providing a non-invasive treatment option .

Material Science Applications

Beyond biological applications, this compound is also being explored in material science for its electronic properties. It can be used in the development of organic semiconductors and photovoltaic cells, contributing to advancements in electronic devices and renewable energy technologies.

These diverse applications highlight the versatility and potential of (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide in various fields of scientific research. If you have any specific area you’d like to delve deeper into, feel free to let me know!

Synthesis, cytotoxic and antibacterial activities of 6-bromobenzo[d]thiazol-2(3H)-one-derived compounds Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)heteroarylmethylnaphthalen-2-ol as pesticidal agents : Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N2OS/c1-2-20-13-8-7-10(17)9-14(13)22-16(20)19-15(21)11-5-3-4-6-12(11)18/h3-9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERQSASHLGFCMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

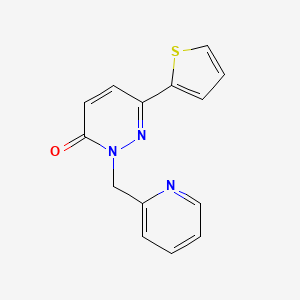

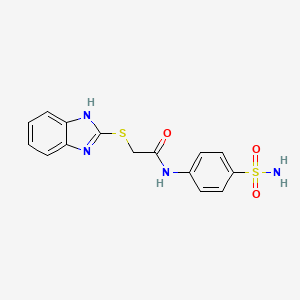

![3-allyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2725105.png)

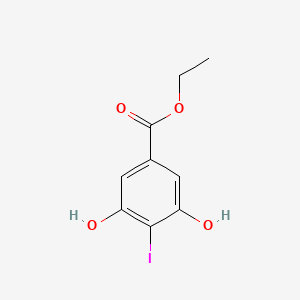

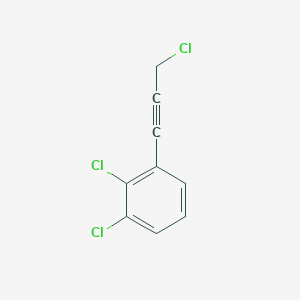

![1-(2-Fluoro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2725107.png)

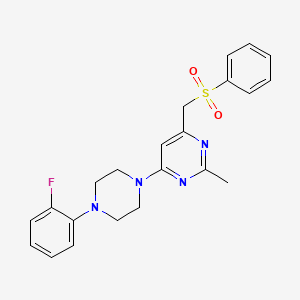

![N-(2-aminoethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2725109.png)

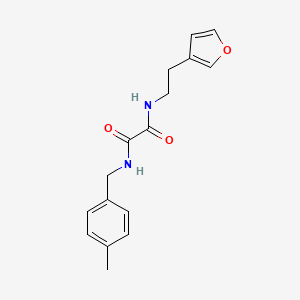

![1-(4-{[1-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]amino}piperidin-1-yl)ethan-1-one](/img/structure/B2725112.png)

![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2725113.png)

![2-{[(tert-Butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid](/img/structure/B2725117.png)